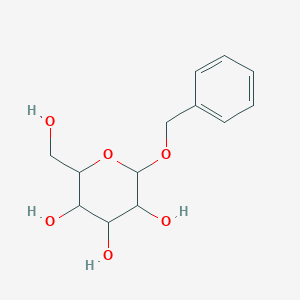

D-(+)-Galactosamine hydrochloride

Vue d'ensemble

Description

MG 624, également connu sous le nom d'iodure de N,N,N-triéthyl-2-(4-trans-stilbénoxy)éthylammonium, est un composé chimique de formule moléculaire C22H30NOI et de masse moléculaire 451,39 g/mol . Il s'agit d'un antagoniste puissant et sélectif des récepteurs neuronaux nicotiniques de l'acétylcholine contenant la sous-unité α7 . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la fonction et la pharmacologie des récepteurs nicotiniques de l'acétylcholine.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de MG 624 implique la réaction de la N,N,N-triéthylamine avec l'iodure de 2-(4-trans-stilbénoxy)éthyle. La réaction est généralement effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) sous des conditions de température contrôlées . Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir le composé souhaité à haute pureté.

Méthodes de Production Industrielle

La production industrielle de MG 624 suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final. Le composé est généralement produit dans des réacteurs discontinus, et le processus de purification implique plusieurs étapes, y compris la filtration, le lavage et le séchage .

Analyse Des Réactions Chimiques

Types de Réactions

MG 624 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : MG 624 peut être réduit à l'aide d'agents réducteurs appropriés pour produire des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où l'ion iodure est remplacé par d'autres nucléophiles.

Réactifs et Conditions Courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme l'azoture de sodium et le cyanure de potassium peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés du stilbène, tandis que la réduction peut produire des dérivés aminés réduits .

Applications de Recherche Scientifique

MG 624 est largement utilisé dans la recherche scientifique en raison de ses propriétés antagonistes sélectives envers les récepteurs neuronaux nicotiniques de l'acétylcholine contenant la sous-unité α7. Voici quelques-unes de ses applications :

Neurosciences : Étude du rôle des récepteurs nicotiniques de l'acétylcholine dans la signalisation neuronale et la transmission synaptique.

Pharmacologie : Étude des effets pharmacologiques des antagonistes des récepteurs nicotiniques et de leurs applications thérapeutiques potentielles.

Développement de médicaments : Criblage et développement de nouveaux médicaments ciblant les récepteurs nicotiniques de l'acétylcholine pour divers troubles neurologiques.

Mécanisme d'Action

MG 624 exerce ses effets en se liant sélectivement et en inhibant les récepteurs neuronaux nicotiniques de l'acétylcholine contenant la sous-unité α7. Cette inhibition empêche la liaison de l'acétylcholine, bloquant ainsi l'activation du récepteur et l'ouverture du canal ionique subséquent. La forte affinité du composé pour la sous-unité α7 en fait un outil précieux pour l'étude de la fonction et de la pharmacologie de ces récepteurs .

Applications De Recherche Scientifique

MG 624 is widely used in scientific research due to its selective antagonistic properties towards neuronal nicotinic acetylcholine receptors containing the α7 subunit. Some of its applications include:

Neuroscience: Studying the role of nicotinic acetylcholine receptors in neuronal signaling and synaptic transmission.

Pharmacology: Investigating the pharmacological effects of nicotinic receptor antagonists and their potential therapeutic applications.

Drug Development: Screening and developing new drugs targeting nicotinic acetylcholine receptors for various neurological disorders.

Mécanisme D'action

MG 624 exerts its effects by selectively binding to and inhibiting neuronal nicotinic acetylcholine receptors containing the α7 subunit. This inhibition prevents the binding of acetylcholine, thereby blocking the receptor’s activation and subsequent ion channel opening. The compound’s high affinity for the α7 subunit makes it a valuable tool for studying the function and pharmacology of these receptors .

Comparaison Avec Des Composés Similaires

Composés Similaires

Méthyllycaconitine : Un autre antagoniste sélectif des récepteurs nicotiniques de l'acétylcholine α7.

α-Bungarotoxine : Un antagoniste puissant qui se lie de manière irréversible aux récepteurs nicotiniques α7.

DHβE (Dihydro-β-érythroidine) : Un antagoniste compétitif des récepteurs nicotiniques de l'acétylcholine.

Unicité de MG 624

MG 624 est unique en raison de sa haute sélectivité et de sa puissance envers les récepteurs neuronaux nicotiniques de l'acétylcholine contenant la sous-unité α7. Cette sélectivité permet des études plus précises de la fonction et de la pharmacologie de ces récepteurs par rapport à d'autres antagonistes qui peuvent avoir des effets plus larges ou moins spécifiques .

Propriétés

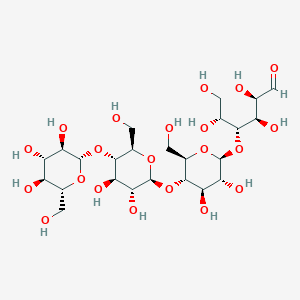

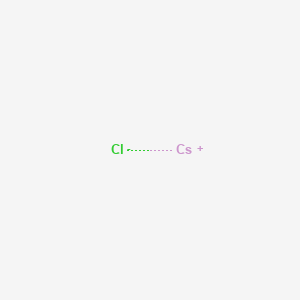

IUPAC Name |

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-NQZVPSPJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-03-8 | |

| Record name | Galactosamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactosamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GALACTOSAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U51H7Z9859 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does D-galactosamine hydrochloride induce liver injury?

A1: D-galactosamine hydrochloride primarily targets hepatocytes, the main cells of the liver. It disrupts cellular metabolism by depleting uridine triphosphate (UTP), a crucial nucleotide for various cellular processes. [, , , , ] This depletion impairs protein and glycoprotein synthesis, leading to cellular dysfunction and ultimately cell death, mimicking acute liver injury. [, , , ]

Q2: What are the downstream effects of D-galactosamine hydrochloride-induced UTP depletion?

A2: UTP depletion triggers a cascade of events, including:

- Impaired protein synthesis: This affects the production of essential proteins, including those involved in cellular repair and detoxification. [, , ]

- Disrupted glycoprotein synthesis: This affects the production of glycoproteins necessary for cell membrane integrity and signaling. [, , ]

- Organelle dysfunction: Particularly affecting the Golgi apparatus, leading to impaired protein trafficking and secretion. []

- Inflammatory response: Triggering the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further exacerbating liver damage. [, , ]

Q3: How closely does the D-galactosamine hydrochloride model mimic human liver disease?

A3: The D-galactosamine hydrochloride model, particularly when combined with lipopolysaccharide (LPS), replicates key aspects of human acute liver failure, including biochemical and morphological changes in the liver and even brain edema. [, ] It serves as a valuable tool to study the pathogenesis of acute liver failure and evaluate potential therapies. [, ]

Q4: What is the molecular formula and weight of D-galactosamine hydrochloride?

A4: The molecular formula is C6H14NO5Cl, and the molecular weight is 215.63 g/mol. []

Q5: Is D-galactosamine hydrochloride stable in aqueous solutions?

A5: D-galactosamine hydrochloride is more stable in acidic solutions (pH 3.0) than in neutral aqueous solutions (pH 7.0). [] Storage in a refrigerator at 5°C for a maximum of 5 days is recommended. [] Heat significantly accelerates its decomposition. []

Q6: How is D-galactosamine hydrochloride used in research?

A6: It's primarily used to induce acute liver injury in various animal models, including rats, mice, and pigs. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This model allows researchers to investigate the mechanisms of liver damage, assess the efficacy of potential hepatoprotective agents, and evaluate new therapies for liver diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: What are some limitations of the D-galactosamine hydrochloride model?

A7:

- Species differences: While the model effectively induces liver injury in rodents and pigs, translating findings to humans requires careful consideration. [, ]

- Single-hit model: It represents an acute injury, whereas many human liver diseases are chronic and progressive. []

Q8: Is D-galactosamine hydrochloride toxic to other organs besides the liver?

A8: While primarily hepatotoxic, research suggests D-galactosamine hydrochloride might influence other systems, including the nervous system. [, ] Studies demonstrate the transferability of hepatic coma from D-galactosamine-treated rats to healthy recipients through plasma exchange, suggesting the presence of circulating coma-inducing factors. []

Q9: Are there alternatives to D-galactosamine hydrochloride for inducing experimental liver injury?

A9: Yes, alternatives include:

- Carbon tetrachloride (CCl4): Induces liver injury via free radical formation and lipid peroxidation. [, ]

- Acetaminophen (Paracetamol): Causes liver damage through its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). []

Q10: What resources are available for researchers interested in studying D-galactosamine hydrochloride-induced liver injury?

A10:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[N-Benzyl(thiocarbamoyl)]-L-cysteine](/img/structure/B13508.png)